N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound that features a benzamide core linked to a piperidine ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
The primary target of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized to realize two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation, and their disruption can lead to the prevention of disease progression, such as in the case of leukemia .
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinase activity , which can lead to the disruption of cell growth and differentiation pathways . This disruption can have therapeutic effects, such as the treatment of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling with Pyridine: The piperidine intermediate is then coupled with a pyridine derivative under specific conditions to form the pyridinyl-piperidine structure.
Benzamide Formation: The final step involves the reaction of the pyridinyl-piperidine intermediate with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of hypoxia-inducible factor 1 pathways, which are crucial in cancer research.
Biology: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Materials Science: It is explored for its potential use in creating novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the benzamide and piperidine moieties but lacks the pyridine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a similar benzamide core but with different substituents.
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of the benzamide, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-4-2-1-3-5-16)20-14-15-8-12-21(13-9-15)17-6-10-19-11-7-17/h1-7,10-11,15H,8-9,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASLAJJONHZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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